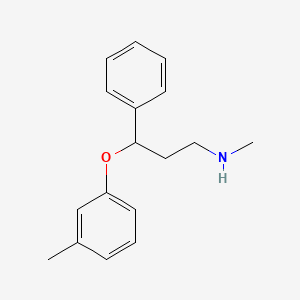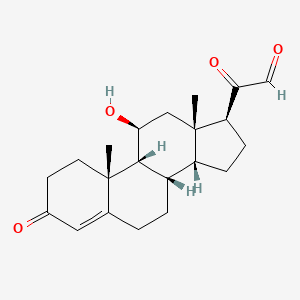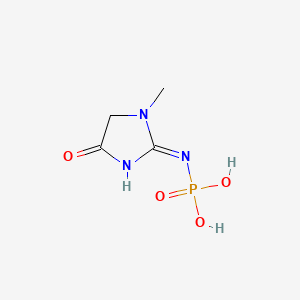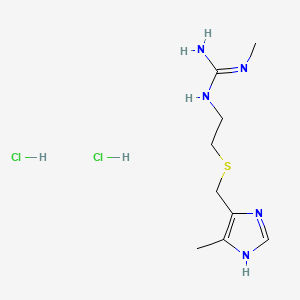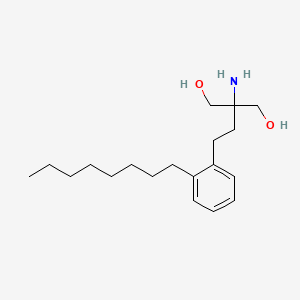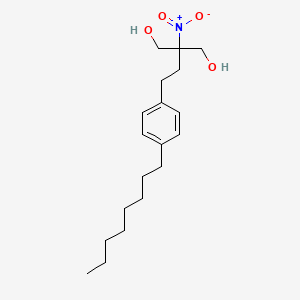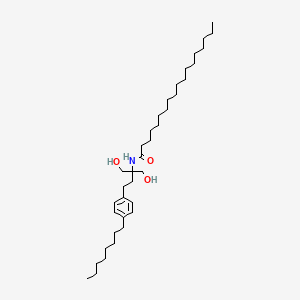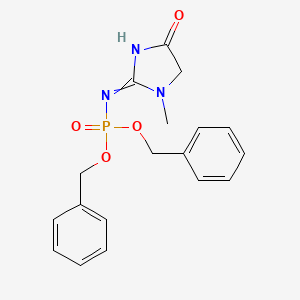
Methanesulfonic acid 3-(3-trifluoromethylphenyl)propyl ester
Übersicht
Beschreibung
“Methanesulfonic acid 3-(3-trifluoromethylphenyl)propyl ester” is a chemical compound with the CAS Number: 21172-43-0 . It has a molecular weight of 282.28 . It is a solid at room temperature .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 282.28 and a molecular formula of C11H13F3O3S. It is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research and Development
This compound is primarily used as an impurity reference material in the pharmaceutical industry. It serves as a standard for identifying and quantifying impurities during the synthesis of Cinacalcet, a medication used to treat secondary hyperparathyroidism . The precise measurement of such impurities is crucial for drug safety and efficacy.
Analytical Method Development
Researchers develop sensitive analytical methods, such as reversed-phase ultra-performance liquid chromatography (RP-UPLC), to detect and quantify this impurity in Cinacalcet formulations . These methods ensure that the final pharmaceutical product meets the required purity standards.
Process Optimization
In the synthesis of Cinacalcet Hydrochloride, the formation of impurities like Cinacalcet Impurity 7 can be influenced by reaction parameters such as agitation speed . Understanding these parameters helps in optimizing the manufacturing process to minimize impurity formation and improve yield.
Quality Control
Quality control laboratories use this compound to ensure that the active pharmaceutical ingredients (APIs) and formulations do not exceed the permissible levels of impurities, which could affect the drug’s safety profile .
Stability Studies
Stability-indicating methods involve subjecting the Cinacalcet Hydrochloride API and its formulations to various stress conditions to observe the formation of impurities like Cinacalcet Impurity 7. This helps in understanding the degradation pathways and shelf-life of the drug .
Safety and Efficacy Testing
The identification and quantification of impurities are essential for assessing the safety and efficacy of pharmaceutical products. Impurities can have pharmacological or toxicological effects that need to be evaluated .
Regulatory Compliance
Regulatory agencies require a thorough analysis of impurities like Cinacalcet Impurity 7 to comply with international guidelines for drug approval. This compound aids in meeting those regulatory standards .
Safety And Hazards
The safety information available indicates that this compound has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O3S/c1-18(15,16)17-7-3-5-9-4-2-6-10(8-9)11(12,13)14/h2,4,6,8H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMKCYVXQLVAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonic acid 3-(3-trifluoromethylphenyl)propyl ester | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

